methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Description
Chemical Structure and Nomenclature
This compound possesses a complex molecular architecture that integrates multiple functional groups within a fused heterocyclic framework. The compound features a benzene ring fused to a 1,3-diazole ring system, creating a bicyclic structure that serves as the foundation for its chemical properties. The systematic nomenclature reflects the presence of a nitro group at the 6-position, a carbonyl group at the 2-position, and a methyl ester functionality at the 5-position of the benzodiazole core structure.
The molecular framework can be understood through comparison with related compounds in the literature. For instance, methyl 6-nitro-1,3-benzodioxole-5-carboxylate, which has the molecular formula C₉H₇NO₆ and molecular weight of 225.15 grams per mole, demonstrates structural similarities while lacking the diazole nitrogen atoms. The presence of the diazole system in the target compound introduces additional complexity and potentially different electronic properties compared to these benzodioxole analogs.
The stereochemical considerations of this compound are particularly important given the presence of the 2-oxo-2,3-dihydro system, which introduces potential for tautomerism and conformational flexibility. The nitro group at the 6-position creates significant electronic influence throughout the molecular system, contributing to the compound's unique reactivity profile and spectroscopic properties.
| Structural Feature | Chemical Significance | Electronic Effect |
|---|---|---|
| Benzene ring | Aromatic stabilization | Electron delocalization |
| 1,3-Diazole ring | Heteroaromatic character | Nitrogen lone pair interactions |
| Nitro group (6-position) | Strong electron withdrawal | Electrophilic activation |
| Carbonyl (2-position) | Hydrogen bonding acceptor | Additional electron withdrawal |
| Methyl ester (5-position) | Ester functionality | Moderate electron withdrawal |
Historical Context in Nitrobenzoxadiazole Chemistry
The development of nitrobenzoxadiazole chemistry can be traced back to the pioneering work of Ghosh and Whitehouse in 1968, who first introduced 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole as a fluorigenic reagent for amino acids and other amines. This groundbreaking research established the foundation for an entire class of compounds that would become indispensable tools in biochemical research. The original compound, 4-chloro-7-nitro-2,1,3-benzoxadiazole, demonstrated remarkable properties as a fluorescence-based detection system, leading to extensive investigations into related structures.
The historical evolution of nitrobenzoxadiazole chemistry has been marked by continuous refinement of synthetic methodologies and expanding applications. Early research focused primarily on the development of amino acid detection systems, but subsequent investigations revealed the broader potential of these compounds in membrane studies, protein labeling, and cellular imaging applications. The introduction of various substituents and functional groups, such as the ester functionalities seen in compounds like ethyl 2,1,3-benzoxadiazole-5-carboxylate, represented significant advances in tailoring the properties of these molecules for specific applications.
The progression from simple halogenated derivatives to more complex ester-containing analogs reflects the evolving understanding of structure-activity relationships within this chemical family. Research has demonstrated that the position and nature of substituents significantly influence the photophysical properties, reactivity, and biological compatibility of these compounds. The development of methyl ester derivatives represents a logical extension of this historical progression, offering improved synthetic accessibility and potentially enhanced stability compared to earlier analogs.
Contemporary research continues to build upon these historical foundations, with recent studies exploring the mechanistic details of nitrobenzoxadiazole fluorescence and reactivity. The understanding that these compounds exhibit intramolecular charge transfer transitions, with amino groups serving as electron donors and nitro groups as electron acceptors, has provided crucial insights for the rational design of new derivatives.
Relationship to Nitrobenzoxadiazole Fluorophore Family
This compound belongs to the broader nitrobenzoxadiazole fluorophore family, which encompasses a diverse range of compounds sharing the characteristic nitro-substituted benzoxadiazole or benzodiazole core structure. This family of compounds has gained prominence due to their unique photophysical properties, particularly their environmental sensitivity and ability to undergo nucleophilic aromatic substitution reactions.
The fundamental photophysical mechanism underlying nitrobenzoxadiazole fluorescence involves intramolecular charge transfer transitions, where the amino or other electron-donating groups serve as charge transfer donors while the nitro groups function as electron acceptors. This donor-acceptor system creates distinctive spectroscopic properties that are highly sensitive to the local environment, making these compounds particularly valuable for studying molecular interactions and dynamics.
Within the nitrobenzoxadiazole family, compounds typically exhibit emission wavelengths above 420 nanometers for N-monoalkyl derivatives, with the exact wavelength depending on the specific substitution pattern and electronic environment. The fluorescence quantum yields of these compounds are generally higher in organic solvents compared to aqueous media, attributed to hydrogen bonding between the oxadiazole ring and water molecules that provides non-radiative deactivation pathways.
The reactivity profile of nitrobenzoxadiazole compounds is characterized by their propensity to undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines and thiols. The strong electron-withdrawing nitro group increases the electrophilicity of carbon atoms within the aromatic system, facilitating these substitution reactions and enabling the development of numerous bioconjugation strategies.
| Compound Type | Emission Range (nm) | Primary Applications | Key Properties |
|---|---|---|---|
| N-monoalkyl derivatives | >420 | Protein labeling | High reactivity with amines |
| Ester derivatives | Variable | Synthetic intermediates | Enhanced stability |
| Halogenated analogs | Non-fluorescent | Bioconjugation | High electrophilicity |
| Thioether derivatives | Weak fluorescence | Quenching applications | Poor electron donation |
Significance in Chemical Research
The significance of this compound in chemical research stems from its unique combination of structural features that enable diverse applications in analytical chemistry, biochemistry, and materials science. The compound's design incorporates multiple functional groups that can participate in different types of chemical interactions, making it a versatile platform for the development of specialized chemical tools and probes.
In the context of fluorescence-based sensing applications, compounds within this structural class have demonstrated remarkable utility for detecting various analytes, including hydrogen sulfide, biothiols, and other biologically relevant molecules. The nitrobenzoxadiazole framework provides an ideal foundation for the development of fluorescent probes due to its environmental sensitivity and the ability to undergo specific chemical transformations that result in measurable changes in fluorescence properties.
Recent research has highlighted the importance of nitrobenzoxadiazole-based probes in membrane studies, where their unique properties enable investigation of lipid dynamics and membrane organization. Studies have shown that the fluorescence lifetime of nitrobenzoxadiazole-labeled lipids correlates with the orientation of the nitro group relative to the membrane structure, with longer lifetimes observed when the nitro group is oriented toward the bilayer interior. This finding has significant implications for understanding membrane structure and developing new tools for membrane research.
The synthetic accessibility of ester derivatives like this compound makes them particularly valuable as synthetic intermediates for the preparation of more complex molecular constructs. The ester functionality can be readily modified through hydrolysis, aminolysis, or other chemical transformations to introduce additional functional groups or create bioconjugable derivatives.
Contemporary research has also demonstrated the utility of nitrobenzoxadiazole compounds in the development of environment-sensitive fluorescent probes for protein studies. For example, recent work has shown that nitrobenzoxadiazole-based probes can be designed to bind specifically to ion channels such as the human ether-related gene potassium channel, providing valuable tools for physiological and pathological studies. These applications highlight the continuing evolution and expanding utility of this important class of compounds in modern chemical research.
Properties
IUPAC Name |
methyl 6-nitro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-17-8(13)4-2-5-6(11-9(14)10-5)3-7(4)12(15)16/h2-3H,1H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGWDAJRQPDESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707313 | |
| Record name | Methyl 6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-23-0 | |
| Record name | Methyl 6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30707313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
- Starting Material: 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
- Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
- Reaction Conditions:
- Conducted at low temperatures to control the degree of nitration and prevent over-nitration.
- Typically involves slow addition of nitric acid to a cooled solution of the starting material in sulfuric acid.
- Outcome: Introduction of the nitro group at the 6-position of the benzodiazole ring, yielding 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.
Esterification of 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- Starting Material: 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- Reagents: Methanol (CH₃OH) and a strong acid catalyst, commonly sulfuric acid (H₂SO₄)
- Reaction Conditions:
- Refluxing the reaction mixture to facilitate ester formation.
- Removal of water formed during the reaction to drive equilibrium toward esterification.
- Outcome: Formation of methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate with high purity.
Industrial synthesis follows the same fundamental steps but incorporates process optimizations:
- Continuous Flow Reactors: To maintain strict temperature control and reaction times, enhancing reproducibility and safety.
- Automated Systems: For reagent addition and monitoring to improve yield and reduce human error.
- Process Optimization: Focused on maximizing yield and purity while minimizing waste and hazardous by-products.
| Step | Starting Material | Reagents | Conditions | Key Notes | Typical Yield (%) |
|---|---|---|---|---|---|
| Nitration | 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate | HNO₃, H₂SO₄ | Low temperature, controlled addition | Avoids over-nitration; selective for 6-position | 75-85 |
| Esterification | 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | CH₃OH, H₂SO₄ | Reflux, removal of water | Acid-catalyzed Fischer esterification | 80-90 |
| Industrial Process | Same as above | Same as above | Continuous flow, automated control | Optimized for scale, yield, and purity | >85 |
- The nitration step requires precise temperature control (typically 0–5 °C) to prevent multiple nitration and degradation of the benzodiazole ring system. The use of mixed acid (HNO₃/H₂SO₄) is a classical approach for electrophilic aromatic substitution in heterocyclic compounds.
- Esterification under reflux with methanol and sulfuric acid is a well-established method for converting carboxylic acids to methyl esters, with removal of water shifting equilibrium toward ester formation.
- Industrial adaptations include the use of continuous flow reactors, which allow for better heat dissipation and reaction control, reducing side reactions and improving safety.
- Purification steps typically involve crystallization or recrystallization to achieve high purity suitable for pharmaceutical or research applications.
While alternative synthetic routes exist for benzodiazole derivatives, the described nitration followed by esterification remains the most efficient and scalable for this compound. Other methods involving direct introduction of nitro groups or different esterification techniques may suffer from lower yields or more complex purification.
The preparation of this compound is reliably achieved through a two-step process of controlled nitration of the benzodiazole carboxylate precursor followed by acid-catalyzed esterification with methanol. Industrial methods refine these steps to enhance safety, yield, and purity. The established protocols are supported by diverse research and industrial practices, ensuring the compound's availability for further chemical and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
-
Reduction
Reagents: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Conditions: Reduction reactions are usually carried out under mild conditions to selectively reduce the nitro group to an amino group.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: These reactions often require a base to deprotonate the nucleophile and facilitate the substitution process.
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Oxidation reactions are typically performed under acidic or basic conditions depending on the desired product.
Major Products
Reduction: 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or quinones.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studied for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate with analogous compounds, focusing on structural features, substituent effects, and inferred physicochemical properties.
Substituent Position and Electronic Effects
Methyl 4-Methoxy-2-Oxo-2,3-Dihydro-1H-1,3-Benzodiazole-5-Carboxylate ():
This compound differs by a methoxy group at position 4 instead of a nitro group at position 5. The methoxy substituent is electron-donating, increasing electron density on the aromatic ring. This contrasts sharply with the nitro group, which deactivates the ring, reducing susceptibility to electrophilic substitution. The methoxy derivative may exhibit higher solubility in polar solvents due to its ability to form hydrogen bonds, whereas the nitro analog is likely less soluble but more reactive in nucleophilic aromatic substitutions .- Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (): This benzodithiazine derivative replaces the diazole ring with a dithiazine system containing two sulfur atoms and a sulfone group. The chloro substituent at position 6 is moderately electron-withdrawing, but the sulfone group enhances acidity (via resonance stabilization of deprotonated forms). The sulfur atoms increase molecular weight and may improve thermal stability compared to the benzodiazole core.
Hydrogen Bonding and Crystallographic Behavior
The nitro group’s electron-withdrawing nature may strengthen hydrogen-bonding interactions compared to methoxy or chloro substituents. For instance, the nitro oxygen atoms can act as hydrogen-bond acceptors, facilitating specific packing motifs in the crystal lattice. This contrasts with methoxy groups, which primarily act as donors. Similar benzodithiazines () exhibit high melting points (e.g., 252–253°C for compound 3), suggesting that nitro-substituted benzodiazoles may also display elevated thermal stability .
Biological Activity
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H8N2O5
- CAS Number: 27463-52-1
- Molecular Weight: 232.18 g/mol
The compound features a benzodiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. A study evaluating its cytotoxic effects on several cancer cell lines reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.4 |
| HeLa (cervical cancer) | 20.7 |
| A549 (lung cancer) | 18.9 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacteria and cancer cells.
- Apoptosis Induction : It promotes programmed cell death in cancerous cells through the activation of caspases.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, which can damage cellular components and promote apoptosis.
Case Studies
A notable case study involved the use of this compound in treating antibiotic-resistant bacterial infections. In an experimental model, administration of methyl 6-nitro-2-oxo resulted in a significant reduction in bacterial load compared to controls. The study highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.
Another investigation focused on its anticancer properties where it was tested alongside standard chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step procedures. For example, analogous benzodiazole derivatives are synthesized via condensation reactions between substituted benzoic acids and amines under reflux conditions. A general protocol (similar to ) involves refluxing methyl-3-amino-4-hydroxybenzoate with nitro-substituted aryl acids for 15–24 hours, followed by purification via recrystallization (e.g., ethanol) or column chromatography. Yield optimization often requires adjusting molar ratios and reaction temperatures systematically .
Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Analyze H and C spectra to confirm the benzodiazole backbone and nitro/carboxylate substituents (as in ).
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., CHNO for the title compound) .
Q. What solvents and conditions are optimal for solubility studies of this compound?
- Methodological Answer : Conduct solubility screening in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) at 25°C and 50°C. Use UV-Vis spectroscopy to quantify solubility via calibration curves. For stability, monitor degradation under varying pH (2–12) and light exposure using accelerated stability protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the synthesis of nitro-substituted benzodiazoles?
- Methodological Answer : Implement a Design of Experiments (DoE) approach:
- Variables : Reflux time (12–24 hrs), catalyst (e.g., HSO, p-TsOH), and stoichiometric ratios.
- Response surface methodology (RSM) : Statistically model interactions between variables to identify optimal conditions (e.g., ’s split-plot design for variable isolation) .
- Contradiction resolution : If conflicting data arise (e.g., varying yields across studies), validate via replicate runs and impurity profiling .
Q. What mechanistic insights exist for the cyclization step in benzodiazole formation?
- Methodological Answer : Use computational chemistry (DFT calculations) to map energy barriers for intramolecular cyclization. Pair with experimental kinetic studies (e.g., in situ IR monitoring of intermediate formation). For example, ’s protocol for analogous compounds suggests cyclization occurs via nucleophilic attack of the amine on the carbonyl group, stabilized by electron-withdrawing nitro substituents .
Q. How can environmental fate studies be designed to evaluate the persistence of this compound in aquatic systems?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Lab-scale biodegradation : Use OECD 301D shake-flask tests with activated sludge.
- Photolysis : Exclude the compound to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.
- Data analysis : Apply first-order kinetics to calculate half-lives and model bioaccumulation potential .
Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response assays : Perform MTT or SRB assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
- Antioxidant profiling : Use DPPH/ABTS radical scavenging assays (as in ) and correlate with ROS quantification via flow cytometry.
- Statistical validation : Apply ANOVA to assess significance of conflicting results, ensuring biological replicates (n ≥ 3) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
